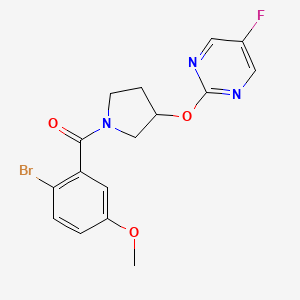
(2-Bromo-5-methoxyphenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-5-methoxyphenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H15BrFN3O3 and its molecular weight is 396.216. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Novel Compounds : Research has focused on synthesizing novel compounds with potential biological activities. For instance, compounds with a pyrimidin-2-yl group have been synthesized to target specific receptors, demonstrating the importance of such structures in medicinal chemistry (Chrovian et al., 2018). The synthesis methods often involve complex reactions that introduce functional groups, which could modify the compound's interaction with biological targets.
Molecular Structure Analysis : The analysis of molecular structures, including X-ray diffraction studies, provides insights into the 3D arrangement of atoms within a molecule, which is crucial for understanding its reactivity and interaction with biological molecules. For example, Lakshminarayana et al. (2009) detailed the crystal structure of a compound with a methoxyphenyl group, highlighting the significance of structural studies in designing more efficient compounds (Lakshminarayana et al., 2009).
Applications in Biological Research
Antagonist for P2X7 Receptors : Compounds structurally related to the specified chemical have been explored as antagonists for P2X7 receptors. Such antagonists are considered for their potential in treating various diseases, including mood disorders. The research by Chrovian et al. (2018) into P2X7 receptor occupancy and the subsequent selection of a clinical candidate for mood disorder treatments exemplifies this application (Chrovian et al., 2018).
Antiviral Activities : Derivatives with pyrimidinyl groups have been shown to inhibit retrovirus replication, demonstrating the potential of these compounds in antiviral therapy. Hocková et al. (2003) highlighted the synthesis of 2,4-diaminopyrimidine derivatives that exhibit significant antiretroviral activity (Hocková et al., 2003).
Material Science Applications : Beyond biomedical applications, compounds with bromo and methoxyphenyl groups are used in material science, such as in the development of fluorescent materials with large Stokes' shifts. Volpi et al. (2017) demonstrated the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives with remarkable optical properties, suitable for creating luminescent materials (Volpi et al., 2017).
Propriétés
IUPAC Name |
(2-bromo-5-methoxyphenyl)-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrFN3O3/c1-23-11-2-3-14(17)13(6-11)15(22)21-5-4-12(9-21)24-16-19-7-10(18)8-20-16/h2-3,6-8,12H,4-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIWQYGXJMTOQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCC(C2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

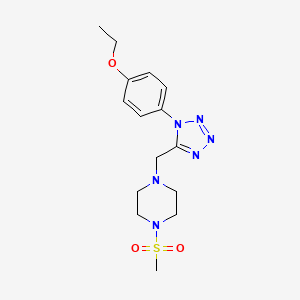
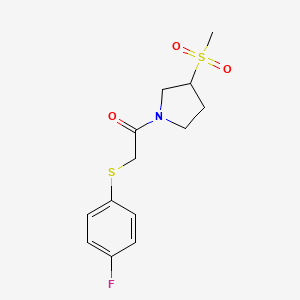
![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2718984.png)
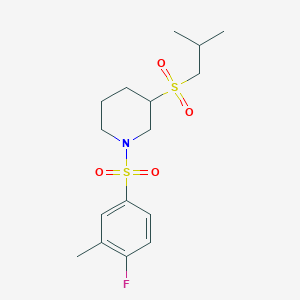
![3-[(2-chlorophenyl)methyl]-1,6,7-trimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2718987.png)

![N-(5-chloro-2-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2718989.png)
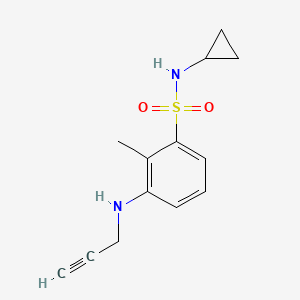
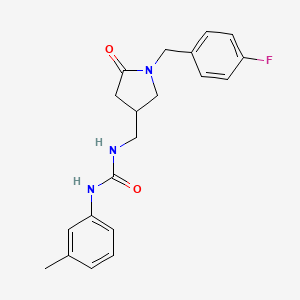

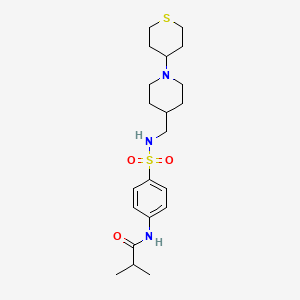
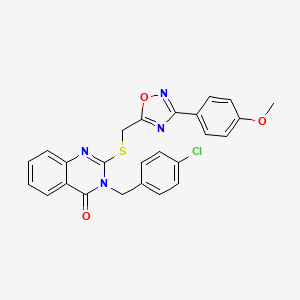
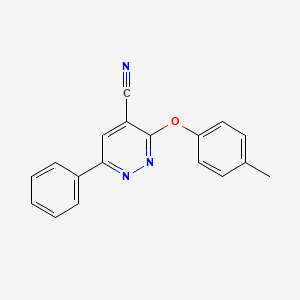
![(2-Oxabicyclo[3.1.0]hexan-6-yl)methanol](/img/structure/B2719003.png)